molecular formula C19H15F3N2O B6103483 N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide

Número de catálogo B6103483
Peso molecular: 344.3 g/mol
Clave InChI: XFKHETVUDNLUKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TAK-659 belongs to the class of kinase inhibitors and is known to target Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.

Mecanismo De Acción

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide acts as a selective inhibitor of BTK, a key enzyme in the BCR signaling pathway that plays a critical role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation of transcription factors and the expression of genes involved in B-cell proliferation and survival. This compound also reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways and the inhibition of B-cell proliferation and survival. In vivo studies have shown that this compound reduces tumor growth and increases survival in preclinical models of B-cell malignancies. This compound has also been shown to reduce inflammation and suppress autoimmunity in preclinical models of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Direcciones Futuras

There are several future directions for the research and development of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents in clinical trials. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Further studies are also needed to optimize the dose and schedule of this compound to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 2-methyl-4-quinolinecarboxaldehyde with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the intermediate this compound. The intermediate is then purified and subjected to further reactions to obtain the final product, this compound. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.

Aplicaciones Científicas De Investigación

N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell proliferation and survival, reducing inflammation, and suppressing autoimmunity. This compound has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical models.

Propiedades

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-12-9-14(16-7-2-3-8-17(16)24-12)11-23-18(25)13-5-4-6-15(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKHETVUDNLUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.